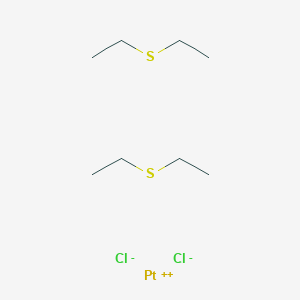

cis-Dichlorobis(diethylsulfide)platinum(II)

Description

Properties

IUPAC Name |

dichloroplatinum;ethylsulfanylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIVLRIRJUWCIS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC.CCSCC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15442-57-6, 15337-84-5 | |

| Record name | (SP-4-2)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15442-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (SP-4-1)-Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15337-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14873-92-8, 15442-57-6 | |

| Record name | Dichlorobis[1,1′-thiobis[ethane]]platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Platinum, dichlorobis(1,1'-thiobis(ethane))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinum, dichlorobis[1,1'-thiobis[ethane]]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorobis[1,1'-thiobis[ethane]]platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of cis-Dichlorobis(diethylsulfide)platinum(II)

This guide provides a comprehensive overview of cis-Dichlorobis(diethylsulfide)platinum(II), a significant coordination complex with applications in catalysis and as a precursor for the synthesis of other platinum-containing compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies and theoretical insights.

Introduction: Significance and Applications

cis-Dichlorobis(diethylsulfide)platinum(II), with the chemical formula cis-PtCl₂((C₂H₅)₂S)₂, is a square planar platinum(II) complex. Its importance stems from its utility as a versatile precursor in the synthesis of various organoplatinum(II) derivatives[1]. It is particularly noted for its role as a highly active catalyst, especially in the silicone industry for hydrosilylation reactions, which are crucial for the production of silicone rubber and coatings[2][3][4]. The cis-configuration of the ligands influences its reactivity and makes it a subject of interest in coordination chemistry.

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) is typically achieved through the reaction of a suitable platinum(II) precursor with diethyl sulfide. A common and effective starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The following protocol is a well-established method adapted from general procedures for the synthesis of cis-platinum(II) complexes[5][6].

Underlying Principles of the Synthesis

The synthesis relies on the substitution of chloride ligands in the [PtCl₄]²⁻ anion by the neutral diethyl sulfide ligands. The cis-isomer is preferentially formed under controlled reaction conditions. The choice of solvent and reaction temperature is critical to ensure the desired stereochemistry and to prevent the formation of the trans-isomer or other side products.

Experimental Protocol

Materials and Reagents:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

Diethyl sulfide ((C₂H₅)₂S)

-

Deionized water

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (e.g., round-bottom flask, condenser, magnetic stirrer, Hirsch funnel)

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimal amount of warm deionized water.

-

In a separate container, prepare a solution of a slight excess (approximately 2.2 equivalents) of diethyl sulfide in ethanol.

-

Slowly add the diethyl sulfide solution dropwise to the stirring aqueous solution of potassium tetrachloroplatinate(II) at room temperature.

-

Upon addition, a yellow precipitate of cis-Dichlorobis(diethylsulfide)platinum(II) should begin to form.

-

Continue stirring the mixture at room temperature for several hours to ensure the completion of the reaction.

-

After the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Collect the yellow crystalline product by vacuum filtration using a Hirsch funnel.

-

Wash the collected solid sequentially with cold deionized water, cold ethanol, and finally with diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain pure cis-Dichlorobis(diethylsulfide)platinum(II).

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of cis-Dichlorobis(diethylsulfide)platinum(II).

Characterization of cis-Dichlorobis(diethylsulfide)platinum(II)

To confirm the identity, purity, and structure of the synthesized complex, a combination of analytical techniques is employed.

Physical Properties

The synthesized product should be a yellow powder or crystalline solid[2][7]. Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀Cl₂PtS₂ | [7][8] |

| Molecular Weight | 446.36 g/mol | |

| Appearance | Yellow powder or crystals | [2][7] |

| Melting Point | Approximately 105-108 °C | [2] |

| CAS Number | 15442-57-6 | [7] |

Spectroscopic Characterization

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the presence of key functional groups and for distinguishing between cis and trans isomers. In the far-infrared region, the Pt-Cl and Pt-S stretching vibrations are particularly informative. For a cis-isomer, which belongs to the C₂ᵥ point group, two Pt-Cl and two Pt-S stretching bands are expected to be IR active. This is in contrast to the trans-isomer (D₂ₕ point group), where only one Pt-Cl and one Pt-S stretch would be IR active due to the center of symmetry.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can confirm the presence of the diethyl sulfide ligands. The ¹⁹⁵Pt NMR spectrum is highly diagnostic for platinum complexes. The chemical shift in ¹⁹⁵Pt NMR is sensitive to the coordination environment of the platinum center. For cis-[PtCl₂(SEt₂)₂], a single resonance is expected, and its chemical shift will be characteristic of a Pt(II) center coordinated to two chloride and two sulfur donor ligands. The coupling of ¹⁹⁵Pt with protons on the ethyl groups can also provide structural information.

3.2.3. X-ray Crystallography

The definitive method for determining the three-dimensional structure of the complex is single-crystal X-ray diffraction[9][10]. This technique provides precise bond lengths and angles, confirming the square planar geometry around the platinum atom and the cis-arrangement of the ligands. The crystal structure would unambiguously show the two diethyl sulfide ligands and the two chloride ligands occupying adjacent positions in the coordination sphere of the platinum(II) ion.

Diagram of the Molecular Structure:

Caption: Molecular structure of cis-Dichlorobis(diethylsulfide)platinum(II).

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, Pt) in the synthesized compound. The experimentally determined percentages should be in close agreement with the calculated theoretical values, confirming the purity of the sample.

| Element | Theoretical % |

| Platinum (Pt) | ~43.7% |

| Carbon (C) | ~21.5% |

| Hydrogen (H) | ~4.5% |

Note: Expected values are approximate and may vary slightly based on the specific sample and analytical technique. A certificate of analysis for a similar product shows a platinum content of 43.6% and a carbon content of 21.72%[11].

Conclusion

This guide has provided a detailed protocol for the synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) and a comprehensive overview of the key characterization techniques required to verify its identity and purity. The methodologies described are based on established principles of coordination chemistry and are designed to be reproducible in a standard laboratory setting. The versatility of this complex as a catalyst and a synthetic precursor underscores its importance in various fields of chemical research and industrial application.

References

- Betely. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk.

- NewSil. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II).

- Mosen Silicone Material. (n.d.). Cis-Dichlorobis (Diethylsulfide) Platinum (II).

- Sigma-Aldrich. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II).

- Thermo Fisher Scientific. (n.d.). cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min.

- Alfa Chemistry. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II).

- Guidechem. (n.d.). CIS-DICHLOROBIS(DIETHYLSULFIDE)PLATINUM(II) 15337-84-5 wiki.

- Alfa Aesar. (n.d.). Certificate of analysis: cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.7%.

- Malina, J., et al. (2018). Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action. Oxidative Medicine and Cellular Longevity.

- Johnstone, R. D., & Puddephatt, R. J. (2004). New methods for synthesis of platinum(II) dimethyl sulfide complexes. Inorganica Chimica Acta.

- MSU chemistry. (n.d.). Synthesis of cis- and trans- Diamminedichloroplatinum(II).

- LibreTexts. (2023). X-ray Crystallography.

- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds.

- Sigma-Aldrich. (n.d.). cis-Dichlorobis(diethyl sulfide)platinum(II) product page.

- National Center for Biotechnology Information. (n.d.). Synthetic Methods for the Preparation of Platinum Anticancer Complexes.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely [betelychina.com]

- 3. new-silicone.com [new-silicone.com]

- 4. liquidsilicone.net [liquidsilicone.net]

- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min 1 g | Contact Us [thermofisher.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thermofisher.in [thermofisher.in]

Core Topic: Solubility and Stability of cis-Dichlorobis(diethylsulfide)platinum(II) in Organic Solvents

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the solubility and stability of cis-Dichlorobis(diethylsulfide)platinum(II), a key precursor and catalyst in organometallic chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes known data with field-proven methodologies to ensure the effective handling, storage, and application of this versatile platinum(II) complex.

Introduction: The Role and Significance of cis-PtCl₂(Et₂S)₂

cis-Dichlorobis(diethylsulfide)platinum(II), with the formula PtCl₂[(C₂H₅)₂S]₂, is a square-planar platinum(II) coordination complex. Its significance stems primarily from its utility as a versatile precursor for the synthesis of a wide array of organoplatinum(II) derivatives.[1] The diethylsulfide ligands are relatively labile and can be readily displaced by other ligands, making it a valuable starting material. Furthermore, it serves as an effective homogeneous catalyst, particularly in hydrosilylation reactions crucial for the production of organosilicon compounds.[2][3]

Understanding the solubility and stability of this compound is paramount for its practical application. Inconsistent solubility can lead to failed reactions and unreliable dosing, while degradation can result in loss of catalytic activity and the introduction of impurities. This guide outlines the known properties and provides robust protocols for researchers to quantitatively assess the solubility and stability of this complex in their specific experimental contexts.

Key Physicochemical Properties

A summary of the essential properties of cis-Dichlorobis(diethylsulfide)platinum(II) is provided below.

| Property | Value | Reference(s) |

| CAS Number | 15442-57-6 | [2][4][5] |

| Molecular Formula | C₈H₂₀Cl₂PtS₂ | [1][4][5] |

| Molecular Weight | ~446.36 g/mol | [1][4] |

| Appearance | Yellow crystals or powder | [3][6] |

| Melting Point | 105 °C | [2][7] |

| Geometry | Square-planar Pt(II) center | [8][9] |

Solubility Profile in Organic Solvents

The solubility of cis-PtCl₂(Et₂S)₂ is critical for its use in homogeneous catalysis and as a synthetic precursor. While precise quantitative data across a range of temperatures is not extensively published, qualitative solubility in several common organic solvents has been reported.

Qualitative Solubility Data

The compound has been noted to be soluble in the following organic solvents:

| Solvent | Solubility | Reference(s) |

| Acetone | Soluble | [1][7][10] |

| Ethanol | Soluble | [2][10] |

| Ethyl Acetate | Soluble | [1][7] |

| Benzene | Soluble | [1][7][10] |

Expert Insight: The solubility in this range of solvents, from the polar aprotic acetone to the nonpolar benzene, suggests that the complex has a balanced polarity. However, for applications requiring precise concentrations, such as kinetic studies or pharmaceutical development, qualitative descriptions are insufficient. It is imperative for researchers to determine quantitative solubility in their specific solvent systems.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of the platinum complex. The principle involves saturating a solvent with the compound and then quantifying the dissolved amount using a suitable analytical technique.

Objective: To determine the solubility (in mg/mL or mmol/L) of cis-PtCl₂(Et₂S)₂ in a specific organic solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of cis-PtCl₂(Et₂S)₂ crystalline powder to a sealed, screw-cap vial containing a known volume of the desired organic solvent (e.g., 5 mL). "Excess" ensures that solid material remains undissolved at equilibrium.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator (e.g., 25 °C). Agitate the suspension for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the undissolved solid, filter the supernatant through a 0.22 µm syringe filter compatible with the organic solvent. This step is critical to prevent solid particles from inflating the measured concentration.

-

Quantification: Analyze the concentration of the dissolved platinum complex in the clear filtrate. Several methods can be employed:

-

Flameless Atomic Absorption Spectrometry (FAAS): A highly sensitive method for quantifying platinum content.[11][12] The filtrate is diluted appropriately, and the platinum concentration is measured. This is often the gold standard for accuracy.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers even lower detection limits than FAAS and is suitable for very low solubility measurements.[13][14]

-

UV-Visible Spectrophotometry: If the complex has a distinct chromophore, a calibration curve can be prepared to determine concentration. This method is faster but may be less specific if degradation products have overlapping absorption spectra.

-

Causality: The shake-flask method is designed to achieve a thermodynamic equilibrium between the solid and dissolved states of the compound, providing a true measure of its intrinsic solubility. Temperature control is crucial as solubility is highly temperature-dependent.

Stability Assessment and Degradation Pathways

The stability of cis-PtCl₂(Et₂S)₂ is a critical factor for its storage and application. Degradation can lead to a loss of efficacy and the formation of unwanted byproducts.

Known Stability Characteristics

-

Thermal Stability: The compound is reported to be stable at room temperature but may decompose at elevated temperatures.[15] Its melting point of 105 °C represents an upper limit for thermal stability in the solid state. In solution, degradation likely occurs at lower temperatures.

-

Storage Conditions: For long-term storage, it is recommended to keep the solid compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).[2]

Potential Degradation Pathways in Solution

While specific degradation kinetics for this compound are not widely published, square-planar Pt(II) complexes can undergo several types of reactions in solution:

-

Isomerization: The cis isomer may convert to the more thermodynamically stable trans isomer. This process can be influenced by the solvent and the presence of catalytic impurities. Distinguishing between cis and trans isomers is crucial as their reactivity and biological activity can differ significantly.[8] NMR spectroscopy is an effective tool for monitoring such isomerization.[8]

-

Ligand Substitution (Solvolysis): Solvent molecules can displace the diethylsulfide or chloride ligands, leading to a new complex. The rate of substitution is influenced by the coordinating ability of the solvent and the trans-effect of the ligands within the complex.[8][16]

-

Photochemical Decomposition: Exposure to light, particularly UV radiation, can induce degradation. Reactions should be carried out in vessels protected from light where photochemical sensitivity is a concern.

Workflow for Stability and Solubility Assessment

The following diagram, generated using DOT language, illustrates a comprehensive workflow for characterizing a new batch of cis-Dichlorobis(diethylsulfide)platinum(II).

Caption: Workflow for the comprehensive evaluation of cis-PtCl₂(Et₂S)₂.

Experimental Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and assess the stability of the complex under stress conditions.

Objective: To evaluate the stability of cis-PtCl₂(Et₂S)₂ in a selected organic solvent under thermal and photolytic stress.

Methodology:

-

Sample Preparation: Prepare a stock solution of the complex in the desired solvent (e.g., acetone) at a known concentration (e.g., 0.5 mg/mL).

-

Stress Conditions:

-

Thermal Stress: Transfer aliquots of the stock solution into sealed vials and place them in temperature-controlled ovens at various temperatures (e.g., 40 °C, 60 °C, 80 °C). Include a control sample stored at the recommended 2-8 °C.

-

Photolytic Stress: Expose another set of aliquots in quartz or UV-transparent vials to a calibrated light source (e.g., consistent with ICH Q1B guidelines). Wrap a control sample in aluminum foil and keep it alongside the exposed sample.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each stress condition.

-

Analytical Monitoring: Analyze the samples immediately to quantify the remaining parent compound and detect the formation of degradants.

-

High-Performance Liquid Chromatography (HPLC-UV): This is the preferred method. A suitable reversed-phase method can separate the parent compound from its potential degradation products. The peak area of the parent compound is used to calculate its remaining percentage over time.

-

Nuclear Magnetic Resonance (¹⁹⁵Pt NMR): This technique is highly effective for identifying structural changes, such as cis-trans isomerization or ligand exchange, by observing changes in the platinum chemical shift.[8]

-

Data Interpretation: The rate of degradation can be calculated under each condition. This information is crucial for determining the shelf-life of solutions and establishing safe operating limits for reactions involving the complex.

Conclusion and Recommendations

cis-Dichlorobis(diethylsulfide)platinum(II) is a valuable reagent whose efficacy is directly tied to its solubility and stability. While it is known to be soluble in common solvents like acetone, ethanol, and benzene, researchers must perform quantitative measurements for precise applications.

The primary stability concerns are thermal decomposition and potential isomerization or ligand exchange in solution. To ensure reproducible results and maintain the integrity of the compound, the following best practices are recommended:

-

Store the solid compound under an inert atmosphere at 2-8 °C.

-

Prepare solutions fresh whenever possible. If solutions must be stored, they should be kept cold, protected from light, and under an inert atmosphere.

-

Characterize new batches of the compound to confirm identity, purity, and solubility before use in critical applications.

-

Conduct forced degradation studies when using the compound in new solvent systems or under prolonged reaction times to understand its stability profile.

By adhering to these guidelines and employing the robust analytical protocols detailed in this guide, researchers can confidently and effectively utilize cis-Dichlorobis(diethylsulfide)platinum(II) in their work.

References

- (Reference not used in the final text)

-

PubMed. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. [Link]

-

ResearchGate. Methods for the Determination of Platinum Group Elements in Environmental and Biological Materials: A Review. [Link]

-

Semantic Scholar. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. [Link]

-

International Atomic Energy Agency. Nuclear analytical methods for platinum group elements. [Link]

- (Reference not used in the final text)

-

ChemBK. trans-Dichlorobis(diethylsulfide)platinum(Ⅱ). [Link]

-

Hangzhou LZ Chemical Co., Ltd. trans-Dichlorobis(diethylsulfide)platinuM(II). [Link]

-

National Institutes of Health (PMC). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. [Link]

- (Reference not used in the final text)

- (Reference not used in the final text)

-

Betely. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk. [Link]

-

PubMed. Cis/trans isomers of PtX(2)L(2) (X = halogen, L = neutral ligand); the crystal structures of two polymorphs of cis-dichlorobis(dibenzyl sulfido-kappaS)platinum(II) in the temperature range 100-295 K. [Link]

-

National Institutes of Health (PMC). Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. [Link]

- (Reference not used in the final text)

- (Reference not used in the final text)

- (Reference not used in the final text)

-

ACS Publications. Dissociative substitution in four-coordinate planar platinum(II) complexes. 3. Kinetics of the displacement of sulfur donors from cis-dimethylbis(dimethyl sulfoxide)- and cis-dimethylbis(dimethyl sulfide)platinum(II) by bidentate ligands. [Link]

- (Reference not used in the final text)

-

PubMed. Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. [Link]

-

ResearchGate. Structure of cis-Pt(asb)2Cl2, a platinum(II) complex with a styrylbenzothiazole ligand. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. cis-Dichlorobis(diethylsulfide)platinum(II) CAS#: 15442-57-6 [m.chemicalbook.com]

- 3. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely [betelychina.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. colonialmetals.com [colonialmetals.com]

- 6. cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min 1 g | Contact Us [thermofisher.com]

- 7. CIS-DICHLOROBIS(DIETHYLSULFIDE)PLATINUM(II) CAS#: 15337-84-5 [m.chemicalbook.com]

- 8. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. trans-Dichlorobis(diethylsulfide)platinuM(II) [lzchemical.com]

- 11. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of platinum complexes in clinical samples by a rapid flameless atomic absorption spectrometry assay. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. www-pub.iaea.org [www-pub.iaea.org]

- 15. chembk.com [chembk.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Geometry and Bonding of cis-Dichlorobis(diethylsulfide)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Dichlorobis(diethylsulfide)platinum(II), with the chemical formula cis-[PtCl₂(S(CH₂CH₃)₂)₂], is a coordination complex of significant interest in both industrial and academic research. As a member of the platinum(II) square planar family of complexes, it serves as a valuable precursor and catalyst, particularly in hydrosilylation reactions crucial for the silicone industry. Its molecular structure and the nature of the platinum-ligand bonds are fundamental to understanding its reactivity, stability, and catalytic activity. This guide provides a detailed exploration of the molecular geometry and bonding of this complex, supported by experimental data and theoretical principles, to offer field-proven insights for professionals in chemistry and drug development. While platinum complexes are renowned for their applications in oncology, such as cisplatin, the study of related compounds like cis-[PtCl₂(S(CH₂CH₃)₂)₂] contributes to a broader understanding of platinum coordination chemistry, which can inform the design of new therapeutic agents and catalysts.

Molecular Geometry and Isomerism

The central platinum atom in cis-Dichlorobis(diethylsulfide)platinum(II) exhibits a square planar coordination geometry, characteristic of d⁸ metal ions like Pt(II). In this arrangement, the platinum atom is at the center of a square, with the four ligands—two chloride ions and two diethyl sulfide molecules—occupying the corners. The "cis" designation indicates that identical ligands are adjacent to each other, resulting in a C₂ᵥ symmetry for the molecule.

The existence of a corresponding trans isomer, where identical ligands are opposite each other, is a key feature of this system. The synthesis of dichlorobis(dialkylsulfide)platinum(II) complexes often yields a mixture of both cis and trans isomers. The differentiation between these isomers is readily achieved through spectroscopic techniques, particularly vibrational (IR and Raman) and ¹⁹⁵Pt NMR spectroscopy.

Structural Parameters

| Parameter | Typical Range for cis-[PtCl₂(SR₂)₂] | Reference |

| Bond Lengths | ||

| Pt-Cl | 2.295 - 2.359 Å | |

| Pt-S | 2.280 - 2.300 Å | |

| Bond Angles | ||

| Cl-Pt-Cl | ~91° | |

| S-Pt-S | ~94° | |

| Cl-Pt-S (cis) | 88° - 93° | |

| Cl-Pt-S (trans) | ~172° - 176° |

Table 1: Typical bond lengths and angles for cis-dichlorobis(disulfido)platinum(II) complexes based on crystallographic data of analogous compounds.

The Pt-Cl and Pt-S bond lengths are influenced by the electronic properties of the ligands. The trans influence—the effect of a ligand on the length of the bond trans to it—is relatively small for both chloride and sulfide ligands, meaning they do not significantly weaken the bonds opposite to them.

Bonding in cis-Dichlorobis(diethylsulfide)platinum(II)

The bonding in this square planar d⁸ complex can be effectively described by a combination of Valence Bond Theory and Molecular Orbital (MO) Theory.

Valence Bond Theory Perspective

In the Valence Bond model, the Pt(II) center utilizes a set of dsp² hybrid orbitals to form four sigma (σ) bonds with the two chloride and two diethyl sulfide ligands. The lone pairs on the sulfur and chloride ions are donated into the empty dsp² hybrid orbitals of the platinum atom. The remaining four d orbitals of the platinum center are occupied by its eight d-electrons.

Molecular Orbital Theory Perspective

A more comprehensive understanding is provided by Molecular Orbital Theory. The square planar geometry leads to a specific splitting pattern of the platinum d-orbitals. The dₓ²-y² orbital, pointing directly at the ligands, is the most destabilized and becomes the Lowest Unoccupied Molecular Orbital (LUMO). The remaining d-orbitals (dxy, dxz, dyz, and dz²) are lower in energy and are occupied by the eight d-electrons of Pt(II).

The primary bonding interactions are the σ-bonds formed from the overlap of the ligand donor orbitals with the platinum's dₓ²-y², s, pₓ, and pᵧ orbitals. The diethyl sulfide ligands act as excellent σ-donors through the lone pairs on the sulfur atoms.

In addition to σ-donation, π-backbonding can occur. The occupied d-orbitals of the platinum (particularly dxy, dxz, dyz) can overlap with empty, energetically accessible orbitals on the ligands. In the case of diethyl sulfide, the empty d-orbitals on sulfur can act as π-acceptors, strengthening the Pt-S bond. This π-backdonation is a key factor in the stability and electronic properties of the complex.

Caption: Simplified MO diagram for a square planar Pt(II) complex.

Experimental Protocols

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of cis-platinum complexes relies heavily on the principles of the trans effect , which describes the ability of a ligand to direct an incoming substituent to the position trans to itself. The trans effect series for Pt(II) complexes generally follows the order: CN⁻ > CO > C₂H₄ > PR₃ > H⁻ > CH₃⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

Chloride (Cl⁻) has a stronger trans-directing effect than sulfide ligands (like SEt₂). Therefore, to synthesize the cis isomer, one typically starts with a tetrahalo platinate(II) salt and adds the sulfide ligand. The second sulfide ligand will preferentially substitute a chloride that is cis to the first sulfide, rather than the chloride that is trans to the highly trans-directing first sulfide ligand. A general and authoritative procedure, adapted from the synthesis of the analogous cisplatin, is as follows.

Protocol:

-

Preparation of the Starting Material: Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water to create a solution.

-

Ligand Addition: Slowly add a stoichiometric amount (2 equivalents) of diethyl sulfide (S(CH₂CH₃)₂) to the aqueous K₂[PtCl₄] solution with constant stirring. The diethyl sulfide should be added dropwise to control the reaction rate.

-

Reaction Conditions: The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by a color change, as the red-orange K₂[PtCl₄] solution transitions to a yellow solution containing the product.

-

Precipitation and Isolation: The cis-[PtCl₂(S(CH₂CH₃)₂)₂] complex is less soluble in water than the starting material and will precipitate out of the solution as a yellow solid.

-

Purification: The precipitate is collected by vacuum filtration. It is then washed sequentially with cold water, ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: The purified yellow crystalline product is dried under vacuum.

Caption: Workflow for the synthesis of cis-[PtCl₂(SEt₂)₂].

Characterization

Confirmation of the cis geometry and assessment of purity are achieved through a combination of spectroscopic methods.

-

Vibrational Spectroscopy (IR and Raman): For a square planar complex of C₂ᵥ symmetry like the cis isomer, group theory predicts two Pt-Cl stretching modes that are both IR and Raman active. In contrast, the trans isomer (D₂h symmetry) has only one IR-active Pt-Cl stretching mode due to the center of symmetry. This difference in the number of Pt-Cl stretching bands in the far-IR region (typically 300-350 cm⁻¹) is a definitive way to distinguish between the two isomers.

-

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR is exceptionally sensitive to the coordination environment of the platinum nucleus, with chemical shifts spanning a vast range. The chemical shift of the cis and trans isomers of [PtCl₂(SR₂)₂] are distinctly different, providing an unambiguous method of identification. For related complexes, the cis isomer typically resonates at a different frequency than the trans isomer.

Applications and Significance

The primary application of cis-Dichlorobis(diethylsulfide)platinum(II) is as a catalyst, particularly in the hydrosilylation reaction for curing silicone elastomers and in the synthesis of specialty silicone products. Its catalytic activity is intrinsically linked to the lability of its ligands and the accessibility of the platinum center.

For drug development professionals, while this specific complex is not a therapeutic agent, understanding its synthesis, stability, and ligand exchange kinetics provides valuable insights. The principles governing the formation of the cis isomer are directly analogous to those used in the synthesis of cisplatin and other platinum-based anticancer drugs. Furthermore, the study of sulfur-ligated platinum complexes is relevant to understanding the deactivation of platinum drugs by biological thiols and in the development of novel platinum agents with different reactivity profiles.

Conclusion

cis-Dichlorobis(diethylsulfide)platinum(II) is a foundational example of a square planar Pt(II) complex. Its molecular geometry is a direct consequence of its d⁸ electronic configuration, and the nature of its Pt-Cl and Pt-S bonds is a nuanced interplay of sigma donation and pi-backbonding. The synthesis of the cis isomer is a classic demonstration of the trans effect, a cornerstone of inorganic reaction mechanisms. A thorough understanding of these principles, supported by robust characterization techniques, is essential for researchers leveraging this and related platinum complexes in catalysis and for those in the field of drug development seeking to design the next generation of metal-based therapeutics.

References

- Hansson, C., Lindqvist, M., & Oskarsson, Å. (2008). Cis/trans isomers of PtX(2)L(2) (X = halogen, L = neutral ligand); the crystal structures of two polymorphs of cis-dichlorobis(dibenzyl sulfido-kappaS)platinum(II)

An In-Depth Technical Guide to the Thermogravimetric Analysis of cis-Dichlorobis(diethylsulfide)platinum(II)

Introduction: Unveiling the Thermal Behavior of a Versatile Platinum(II) Complex

Cis-Dichlorobis(diethylsulfide)platinum(II), a coordination compound with the formula cis-[PtCl₂(S(C₂H₅)₂)₂], is a subject of significant interest in both industrial and academic research.[1] Its primary application lies in its role as a highly effective catalyst, particularly in the hydrosilylation reactions crucial for the silicone industry.[2][3] Beyond its catalytic prowess, the broader class of platinum(II) complexes has been extensively investigated for its potential in medicinal chemistry, most notably in the development of anticancer therapeutics. The cytotoxic effects of various platinum complexes are a focal point of ongoing research, exploring their interactions with biological macromolecules.[4][5][6]

Understanding the thermal stability and decomposition profile of cis-Dichlorobis(diethylsulfide)platinum(II) is paramount for its effective application and for the quality control of materials synthesized using this catalyst. Thermogravimetric analysis (TGA) is an essential analytical technique that provides quantitative information about the mass changes in a material as a function of temperature or time in a controlled atmosphere. This guide offers a comprehensive examination of the thermogravimetric analysis of cis-Dichlorobis(diethylsulfide)platinum(II), detailing the experimental protocol, interpreting the decomposition stages, and discussing the underlying chemical transformations. This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating platinum-based compounds.

Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques. It measures the mass of a sample as it is heated, cooled, or held at a constant temperature in a defined atmosphere. The resulting data, typically plotted as mass change versus temperature, is known as a TGA curve. The first derivative of this curve, the Derivative Thermogram (DTG), shows the rate of mass change and helps to pinpoint the temperatures at which the most significant thermal events occur.

For a coordination complex like cis-Dichlorobis(diethylsulfide)platinum(II), TGA can reveal:

-

Thermal Stability: The temperature at which the compound begins to decompose.

-

Decomposition Pathway: The number of decomposition steps and the temperature range of each step.

-

Compositional Analysis: The nature of the ligands lost at each stage and the composition of the final residue.

-

Kinetic Information: In conjunction with advanced analysis, the kinetics of the decomposition reactions can be studied.

Experimental Protocol: A Self-Validating System for TGA of cis-Dichlorobis(diethylsulfide)platinum(II)

The following protocol is designed to ensure reproducibility and accuracy in the thermogravimetric analysis of cis-Dichlorobis(diethylsulfide)platinum(II). The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential. Calibration should be performed for both mass and temperature according to the instrument manufacturer's guidelines, typically using certified reference materials.

Sample Preparation and Loading

-

Sample Form: The compound, a yellow crystalline solid, should be finely ground to ensure uniform heat distribution.[3]

-

Sample Mass: A small sample mass, typically 5-10 mg, is recommended to minimize thermal gradients within the sample.

-

Crucible: An inert crucible, such as alumina or platinum, should be used.

TGA Experimental Parameters

| Parameter | Recommended Setting | Rationale |

| Temperature Range | Ambient to 800 °C | This range is sufficient to observe the complete decomposition of the organic ligands and the formation of a stable residue. |

| Heating Rate | 10 °C/min | A heating rate of 10 °C/min provides a good balance between resolution of thermal events and analysis time. Slower rates can improve resolution but increase experimental time, while faster rates can lead to overlapping decomposition steps.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is crucial to study the thermal decomposition without the influence of oxidative processes. |

| Flow Rate | 50 mL/min | A consistent flow of purge gas removes volatile decomposition products from the sample area, preventing secondary reactions and ensuring accurate mass measurements. |

Hypothetical Thermogravimetric Analysis of cis-Dichlorobis(diethylsulfide)platinum(II): A Plausible Decomposition Pathway

The thermal decomposition of cis-Dichlorobis(diethylsulfide)platinum(II) in an inert atmosphere is expected to proceed in a multi-step process, primarily involving the loss of the diethyl sulfide ligands followed by the decomposition of the platinum-chloride species.

Expected TGA and DTG Curves

A representative TGA curve would likely show two main decomposition stages. The initial mass loss corresponds to the removal of the diethyl sulfide ligands, and a subsequent, higher-temperature event relates to the decomposition of the remaining platinum-containing species.

Data Presentation: Hypothetical TGA Data Summary

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Hypothetical) | DTG Peak (°C) (Hypothetical) | Proposed Volatile Product(s) |

| Stage I | 150 - 250 | ~40.4% | ~220 | Diethyl sulfide (C₂H₅)₂S |

| Stage II | 250 - 600 | ~15.9% | Multiple/Broad | Chlorine (Cl₂) |

| Residue | > 600 °C | ~43.7% | - | Platinum metal (Pt) |

Interpretation and Mechanistic Insights

Stage I: Loss of Diethyl Sulfide Ligands

The initial and most significant mass loss is attributed to the dissociation of the two diethyl sulfide ligands. The Pt-S bond is expected to be the most labile in the complex under thermal stress. The theoretical mass percentage of the two diethyl sulfide ligands in the complex is approximately 40.4%, which aligns with the hypothetical mass loss in this stage. Studies on similar platinum(II) thiosaccharinate complexes with diphosphine ligands also show the initial loss of the sulfur-containing ligands.[8][9][10]

Stage II: Decomposition of Platinum Chloride

Following the departure of the organic ligands, the remaining platinum(II) chloride would undergo decomposition at higher temperatures. This process is likely complex and may involve the formation of platinum sulfide intermediates before the final reduction to elemental platinum. The evolution of chlorine gas would account for the subsequent mass loss.

Final Residue

The final residue at the end of the analysis is expected to be elemental platinum. The theoretical percentage of platinum in the parent complex is approximately 43.7%, which should correspond to the final residual mass.

Visualizing the Process

Experimental Workflow

Caption: A schematic of the experimental workflow for the TGA of cis-Dichlorobis(diethylsulfide)platinum(II).

Proposed Decomposition Pathway

Caption: A simplified proposed thermal decomposition pathway for cis-Dichlorobis(diethylsulfide)platinum(II) in an inert atmosphere.

Applications and Broader Context

The thermal stability data obtained from TGA is critical for the industrial application of cis-Dichlorobis(diethylsulfide)platinum(II) as a catalyst.[2][3] For instance, in the curing of silicone elastomers, the catalyst must be stable at storage and processing temperatures but decompose effectively at the curing temperature to initiate the hydrosilylation reaction.

In the context of drug development, understanding the thermal stability of platinum complexes is important for formulation and storage. While cis-Dichlorobis(diethylsulfide)platinum(II) itself is not a clinical drug, the study of its properties contributes to the broader knowledge base of platinum(II) complexes, some of which are potent anticancer agents.[4][5][6] The interaction of platinum compounds with sulfur-containing biomolecules is a key area of research in understanding their mechanism of action and potential side effects.[11]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of cis-Dichlorobis(diethylsulfide)platinum(II). While specific experimental data for this compound remains to be published in peer-reviewed literature, a scientifically sound, multi-step decomposition pathway can be proposed based on the known chemistry of analogous platinum(II) complexes. This guide provides a robust experimental framework and a plausible interpretation of the expected TGA data, serving as a valuable resource for researchers and professionals working with this and related platinum compounds. The insights gained from such analyses are crucial for optimizing industrial processes and advancing the design of new platinum-based materials and therapeutics.

References

-

Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures. Chemical Research in Toxicology - ACS Publications. (2022-10-06). [Link]

-

Cis-Dichlorobis (Diethylsulfide) Platinum (II) - Newsil - Silicone Rubber. Newsil. [Link]

-

Identification of Platinum(II) Sulfide Complexes Suitable as Intramuscular Cyanide Countermeasures - PMC - NIH. National Institutes of Health. [Link]

-

Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely. Betely. [Link]

-

The Effects of Newly Synthesized Platinum(IV) Complexes on Cytotoxicity and Radiosensitization of Human Tumour Cells In Vitro | Anticancer Research. Anticancer Research. [Link]

-

Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or - Journal of Materials and Environmental Science. Journal of Materials and Environmental Science. [Link]

-

Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02115K. Royal Society of Chemistry. [Link]

-

Relative cytotoxicity of complexes of platinum(II) and palladium(II) against pure cell culture Paramecium caudatum and - SciSpace. SciSpace. [Link]

-

Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. ScholarWorks@UARK. [Link]

-

cis-Dichlorobis(diethyl sulfide)platinum(II), min 98%, 1 gram. HDH Instruments. [Link]

-

(PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands - ResearchGate. ResearchGate. [Link]

-

Full article: Decomposition of Sulfide Phases and Subsequent Matte Collection in the Black Top of a Platinum Group Metal Smelter - Taylor & Francis Online. Taylor & Francis Online. [Link]

-

Decomposition of Sulfide Phases and Subsequent Matte Collection in the Black Top of a Platinum Group Metal Smelter - University of Pretoria. University of Pretoria. [Link]

-

Thermogravimetric analysis (TGA) data for the platinum complexes. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

-

(PDF) Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands - ResearchGate. ResearchGate. [Link]

-

Effect of thioethers on DNA platination by trans-platinum complexes - PubMed. National Institutes of Health. [Link]

-

New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity - RSC Publishing. Royal Society of Chemistry. [Link]

-

Novel imino thioether complexes of platinum(II): synthesis, structural investigation, and biological activity - PubMed. National Institutes of Health. [Link]

-

Thermal Cis to Trans Isomerization of [PtCl2(C2H5CN)2] and Crystal Structures of the cis- and trans-Isomers - ResearchGate. ResearchGate. [Link]

-

Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - Semantic Scholar. Semantic Scholar. [Link]

-

(PDF) Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]+ complex ion in methanol - ResearchGate. ResearchGate. [Link]

-

Influence of Operating Conditions on the Thermal Behavior and Kinetics of Pine Wood Particles Using Thermogravimetric Analysis - MDPI. MDPI. [Link]

-

Coupled Thermogravimetric Analysis-Potentiometric Titration for Complex Analysis of Poly(vinyl chloride) Thermal Stability - PMC - NIH. National Institutes of Health. [Link]

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. solid | Sigma-Aldrich [sigmaaldrich.com]

- 2. new-silicone.com [new-silicone.com]

- 3. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely [betelychina.com]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Platinum-based metal complexes as chloride transporters that trigger apoptosis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02115K [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of thioethers on DNA platination by trans-platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Platinum Complex: A Technical Guide to the Discovery and History of cis-Dichlorobis(diethylsulfide)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical discovery and seminal synthetic methodologies of cis-Dichlorobis(diethylsulfide)platinum(II), a coordination compound that, while overshadowed by its famous cousin cisplatin, holds its own significance in the annals of inorganic chemistry. This document provides a detailed historical context, tracing the lineage of platinum complexes from the foundational work of Peyrone and Werner. It offers a comprehensive, step-by-step protocol for the synthesis of both the cis and trans isomers, as meticulously documented by George B. Kauffman and Dwaine O. Cowan. Furthermore, this guide presents key characterization data and visualizations to provide a holistic understanding of this important platinum complex.

Introduction: A Noble Metal, A World of Possibilities

The history of platinum coordination chemistry is a rich narrative of serendipitous discoveries, meticulous structural elucidation, and paradigm-shifting applications. The journey began in 1845 when Michele Peyrone first synthesized what would later be known as cisplatin, a compound whose simple formula, PtCl₂(NH₃)₂, belied its complex stereochemistry and profound biological activity[1]. It was Alfred Werner, the father of coordination chemistry, who, in 1893, unraveled the square planar geometry of these complexes, distinguishing between the cis and trans isomers and laying the theoretical groundwork for generations of inorganic chemists[1].

While the anti-cancer properties of cisplatin, discovered by Barnett Rosenberg in the 1960s, propelled it to the forefront of medicinal chemistry, the broader family of platinum(II) complexes offers a diverse landscape of chemical reactivity and potential applications. Among these is cis-Dichlorobis(diethylsulfide)platinum(II), a compound where the ammine ligands of cisplatin are replaced by the thioether, diethyl sulfide. This substitution significantly alters the electronic and steric properties of the complex, influencing its reactivity and potential uses, notably as a catalyst in processes like hydrosilylation.

This guide will illuminate the specific history and synthesis of this diethylsulfide analog, providing researchers with a detailed understanding of its origins and a practical methodology for its preparation.

The Foundational Synthesis: The Work of Kauffman and Cowan

A definitive and reproducible method for the synthesis of both cis- and trans-Dichlorobis(diethylsulfide)platinum(II) was meticulously documented by the eminent historian of chemistry, George B. Kauffman, and his colleague Dwaine O. Cowan. Their work, published in the esteemed peer-reviewed series Inorganic Syntheses, provides a clear and reliable pathway for the preparation of these isomers. The procedures outlined below are adapted directly from their seminal 1963 publication, offering a protocol that is both historically significant and practically applicable.

Synthesis of cis-Dichlorobis(diethylsulfide)platinum(II)

The synthesis of the cis isomer leverages the "trans effect," a cornerstone principle in the chemistry of square planar complexes. The trans effect describes the labilizing influence of a ligand on the ligand positioned trans to it. In this synthesis, the starting material is potassium tetrachloroplatinate(II) (K₂[PtCl₄]), and the stronger trans-directing influence of the chloride ion compared to the incoming diethyl sulfide ligand is key to achieving the desired cis configuration.

Experimental Protocol:

-

Preparation of the Starting Solution: In a fume hood, dissolve 1.0 g (2.4 mmol) of potassium tetrachloroplatinate(II) in 10 mL of distilled water in a 50 mL beaker. Gently warm the solution to facilitate dissolution.

-

Addition of Diethyl Sulfide: To the warm, stirred solution, add 0.5 mL (4.8 mmol) of diethyl sulfide. A yellow precipitate will begin to form immediately.

-

Reaction and Precipitation: Continue stirring the mixture vigorously for 10-15 minutes to ensure complete reaction.

-

Isolation and Washing: Collect the yellow crystalline precipitate by suction filtration using a Büchner funnel. Wash the product thoroughly with several small portions of cold distilled water, followed by ethanol, and finally with diethyl ether to aid in drying.

-

Drying and Yield: Dry the product in a desiccator over anhydrous calcium chloride. The expected yield is approximately 0.9 g (84%).

Causality of Experimental Choices:

-

Warming the initial solution: This increases the solubility of K₂[PtCl₄] and enhances the reaction rate.

-

Using a molar excess of diethyl sulfide: This ensures the complete substitution of two chloride ligands.

-

Vigorous stirring: This promotes efficient mixing of the reactants, leading to a higher yield and purity of the product.

-

Washing with water, ethanol, and ether: The water wash removes any unreacted K₂[PtCl₄] and other water-soluble impurities. The ethanol and ether washes facilitate the removal of water and any organic byproducts, leading to a dry, pure product.

Synthesis of trans-Dichlorobis(diethylsulfide)platinum(II)

The preparation of the trans isomer follows a different synthetic strategy, starting from a pre-formed complex where the stereochemistry can be controlled.

Experimental Protocol:

-

Preparation of the Dimer: Begin with the chloro-bridged dimer, dichlorobis(diethyl sulfide)diplatinum(II), [PtCl₂(SEt₂)]₂. This can be prepared by reacting K₂[PtCl₄] with a stoichiometric amount of diethyl sulfide under specific conditions.

-

Cleavage of the Dimer: Dissolve the chloro-bridged dimer in a suitable non-polar solvent such as benzene or chloroform.

-

Addition of Excess Ligand: Add an excess of diethyl sulfide to the solution. The excess ligand will cleave the chloride bridges and coordinate to the platinum centers, yielding the trans isomer.

-

Isolation and Purification: The trans product can be isolated by evaporation of the solvent and purified by recrystallization from a suitable solvent mixture.

Characterization of the Isomers

The successful synthesis of the cis and trans isomers must be confirmed through rigorous characterization. The distinct geometries of the two isomers lead to observable differences in their physical and spectroscopic properties.

| Property | cis-Dichlorobis(diethylsulfide)platinum(II) | trans-Dichlorobis(diethylsulfide)platinum(II) |

| Appearance | Yellow, crystalline solid | Pale yellow to white, crystalline solid |

| Melting Point | Approximately 105-108 °C | Higher melting point than the cis isomer |

| Solubility | More soluble in polar solvents | More soluble in non-polar solvents |

| Infrared (IR) Spectroscopy | Two Pt-Cl stretching bands | One Pt-Cl stretching band (due to higher symmetry) |

| ¹⁹⁵Pt NMR Spectroscopy | Distinct chemical shift | Different chemical shift from the cis isomer |

Visualization of Synthetic Workflow and Molecular Structures

To further elucidate the synthetic process and the resulting molecular geometries, the following diagrams are provided.

Caption: Synthetic pathways for cis- and trans-Dichlorobis(diethylsulfide)platinum(II).

Caption: Molecular structures of the cis and trans isomers.

Conclusion

The story of cis-Dichlorobis(diethylsulfide)platinum(II) is a testament to the systematic and foundational work that underpins the field of coordination chemistry. While it may not have the therapeutic notoriety of cisplatin, its synthesis and the principles it demonstrates are fundamental to the understanding of platinum chemistry. The detailed synthetic procedures provided by Kauffman and Cowan remain a valuable resource for chemists, offering a tangible link to the historical development of this fascinating area of science. This guide serves to preserve and disseminate this knowledge, empowering a new generation of researchers to build upon the work of those who came before them.

References

-

Alderden, R. A., Hall, M. D., & Hambley, T. W. (2006). The Discovery and Development of Cisplatin. Journal of Chemical Education, 83(5), 728. [Link]

- Kauffman, G. B., & Cowan, D. O. (1963). cis- and trans-Dichlorobis(diethylsulfide)platinum(II). In Inorganic Syntheses (Vol. 7, pp. 241-242). McGraw-Hill.

- U.S. Patent No. 4,335,087. (1982). Process for preparing cis-Pt(NH₃)₂Cl₂.

Sources

cis-Dichlorobis(diethylsulfide)platinum(II): A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-dichlorobis(diethylsulfide)platinum(II) (CAS Number: 15442-57-6), a versatile square planar complex of platinum(II). This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, catalysis, and drug development. It delves into the core physicochemical properties, synthesis considerations, and significant applications of this compound, with a particular focus on its established role as a highly effective catalyst in hydrosilylation reactions and its potential as a precursor in the synthesis of novel organoplatinum compounds for medicinal chemistry. While detailed experimental spectroscopic and crystallographic data for this specific compound are not widely available in the public domain, this guide synthesizes the existing knowledge to provide a robust framework for its understanding and utilization.

Introduction: Unveiling a Key Platinum(II) Complex

cis-Dichlorobis(diethylsulfide)platinum(II) is a coordination compound that has garnered significant interest due to its catalytic prowess, particularly in the realm of silicone chemistry.[1][2] As a member of the broader class of platinum(II) complexes, it also holds potential as a building block for the synthesis of new therapeutic agents, leveraging the well-established anticancer properties of platinum-based drugs.[3] This guide aims to provide an in-depth understanding of its fundamental characteristics and applications, empowering researchers to harness its properties for their specific needs.

The square planar geometry of this d⁸ metal complex, with two chloride ligands and two diethyl sulfide ligands in a cis-arrangement, is central to its reactivity and catalytic activity. The diethyl sulfide ligands, while stabilizing the platinum center, can be displaced under certain conditions, opening up coordination sites for catalytic transformations or further functionalization.

Physicochemical Properties: A Snapshot of the Core Compound

cis-Dichlorobis(diethylsulfide)platinum(II) is typically a yellow crystalline powder.[4] Its solubility in various organic solvents facilitates its use in a range of reaction conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| CAS Number | 15442-57-6 | |

| Molecular Formula | C₈H₂₀Cl₂PtS₂ | [5] |

| Molecular Weight | 446.36 g/mol | |

| Appearance | Yellow powder or crystals | [4] |

| Melting Point | 105-108 °C | [4][6] |

| Solubility | Soluble in acetone, alcohol, ethyl acetate, and benzene. | [7] |

| EINECS Number | 239-454-1 | [5] |

Synthesis and Reactivity: The Gateway to Application

One of the key reactive features of this complex is its utility as a precursor for a variety of organoplatinum(II) derivatives. The chloride and diethyl sulfide ligands can be substituted by other ligands, such as amines, phosphines, or organic moieties, to generate a diverse array of new platinum compounds with tailored electronic and steric properties.

Catalytic Applications: The Hydrosilylation Powerhouse

The primary and most well-documented application of cis-dichlorobis(diethylsulfide)platinum(II) is as a highly active and efficient catalyst for hydrosilylation reactions.[2][4] This process, which involves the addition of a silicon-hydride bond across an unsaturated bond (typically a carbon-carbon double or triple bond), is of paramount importance in the silicone industry for the production of a vast range of materials, including elastomers, adhesives, and coatings.

The Chalk-Harrod Mechanism: A Foundational Understanding

The catalytic cycle for platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This mechanism provides a framework for understanding the key steps involved in the formation of the desired organosilicon product.

Sources

- 1. Synthesis of Platinum(II) Complexes with Some 1-Methylnitropyrazoles and In Vitro Research on Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely [betelychina.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]

- 7. Page loading... [wap.guidechem.com]

Navigating the Synthesis and Handling of cis-Dichlorobis(diethylsulfide)platinum(II): A Technical Guide for the Research Scientist

For the researcher engaged in the nuanced world of catalysis and drug development, organometallic complexes are both powerful tools and formidable challenges. Among these, cis-Dichlorobis(diethylsulfide)platinum(II) stands as a significant precursor and catalyst, particularly in hydrosilylation reactions and as a starting material for novel platinum-based therapeutics.[1] Its effective and safe utilization, however, demands a comprehensive understanding of its properties and associated hazards. This guide moves beyond a standard safety data sheet to provide an in-depth, field-proven perspective on the safe handling, storage, and emergency management of this compound, grounded in the principles of chemical causality and self-validating laboratory protocols.

Compound Profile and Core Physicochemical Properties

cis-Dichlorobis(diethylsulfide)platinum(II) is a yellow crystalline powder or solid.[2][3] A clear understanding of its fundamental properties is the bedrock of its safe handling.

| Property | Value | Source |

| Chemical Formula | C8H20Cl2PtS2 | [4] |

| Molecular Weight | 446.36 g/mol | [4] |

| CAS Number | 15442-57-6 | [4] |

| Appearance | Yellow powder or crystals | [2][3] |

| Melting Point | 105 °C (literature) | [4] |

| Solubility | Slightly soluble | [1] |

Hazard Identification and Toxicological Insights: The "Why" Behind the Precautions

While a standard Safety Data Sheet (SDS) will list hazards, a deeper understanding of the underlying toxicology of platinum compounds is crucial for the research scientist. The primary hazards associated with cis-Dichlorobis(diethylsulfide)platinum(II) are irritation to the skin, eyes, and respiratory system.[5][6]

The Causality of Platinum-Induced Toxicity:

Platinum compounds, particularly in their soluble forms, are recognized sensitizers.[5] This means that initial exposure may not elicit a severe reaction, but subsequent exposures, even at lower concentrations, can lead to a significant allergic response. This sensitization is a key driver for the stringent handling protocols recommended. The primary toxicological concerns with platinum compounds include:

-

Respiratory Sensitization: Inhalation of dust or aerosols can lead to allergic reactions in the respiratory tract, manifesting as asthma-like symptoms.[7] This is a critical consideration when handling the powdered form of the compound.

-

Dermal and Ocular Irritation: Direct contact can cause significant irritation. Prolonged or repeated skin contact can lead to allergic contact dermatitis.

It is this potential for sensitization and the known systemic effects of related platinum compounds that necessitate a conservative and meticulous approach to handling, even in a research setting.

Occupational Exposure Limits: A Guideline for a Safe Workspace

Currently, there is no specific Occupational Exposure Limit (OEL) established for cis-Dichlorobis(diethylsulfide)platinum(II). In the absence of compound-specific data, it is prudent to adhere to the established limits for soluble platinum salts. Both the National Institute for Occupational Safety and Health (NIOSH) and the American Conference of Governmental Industrial Hygienists (ACGIH) have set stringent limits for these compounds, reflecting their potential for respiratory sensitization.

| Organization | Exposure Limit (as Pt) | Notes |

| NIOSH | 0.002 mg/m³ (REL) | Recommended Exposure Limit |

| ACGIH | 0.002 mg/m³ (TLV) | Threshold Limit Value[8] |

These extremely low limits underscore the necessity of engineering controls and rigorous personal protective equipment protocols to minimize inhalation exposure.

Self-Validating Protocols for Safe Handling and Use

The following protocols are designed to be self-validating, meaning they incorporate practices that inherently minimize risk and provide immediate feedback on their effectiveness (e.g., absence of contamination, no adverse reactions).

Engineering Controls: The First Line of Defense

All manipulations of cis-Dichlorobis(diethylsulfide)platinum(II) should be conducted in a certified chemical fume hood. The rationale is twofold: to protect the user from inhaling potentially harmful dust and to protect the compound from atmospheric moisture, which could affect its reactivity in sensitive applications.

Caption: Workflow for Handling in a Chemical Fume Hood.

Personal Protective Equipment (PPE): Essential Barriers

The choice of PPE is not merely a checklist item but a critical barrier based on the known hazards of the compound.

-

Gloves: Nitrile gloves are a minimum requirement. Given the lack of specific breakthrough data for this compound, it is recommended to double-glove, especially during prolonged handling.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: For operations that may generate significant dust, such as weighing large quantities or cleaning up spills, a NIOSH-approved respirator with a particulate filter (N95 or better) is essential.

Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Designate a specific area within the fume hood for handling the compound. Place a weigh boat on an analytical balance.

-

Aliquotting: Carefully transfer the desired amount of cis-Dichlorobis(diethylsulfide)platinum(II) to the weigh boat using a clean spatula. Avoid creating dust.

-

Dissolution: Add the appropriate solvent to the reaction vessel. Slowly add the weighed compound to the solvent with stirring to ensure dissolution.

-

Cleaning: Immediately decontaminate the spatula and weigh boat with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Storage and Stability: Preserving Compound Integrity

cis-Dichlorobis(diethylsulfide)platinum(II) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

Spill Response

In the event of a spill, the primary objectives are to contain the spill, protect personnel, and decontaminate the area.

Sources

- 1. chembk.com [chembk.com]

- 2. Cis-Dichlorobis (Diethylsulfide) Platinum (II) Materials Bulk | Betely [betelychina.com]

- 3. cis-Dichlorobis(diethylsulfide)platinum(II), Pt 43.0% min 1 g | Contact Us [thermofisher.com]

- 4. solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. americanelements.com [americanelements.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Platinum (soluble salts, as Pt) [cdc.gov]

- 8. PLATINUM AND SOLUBLE SALTS - ACGIH [acgih.org]

Methodological & Application

Application Notes and Protocols: cis-Dichlorobis(diethylsulfide)platinum(II) as a High-Efficacy Hydrosilylation Pre-catalyst

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Abstract

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry and polymer science, enabling the synthesis of a vast array of functionalized silanes and silicone materials.[1][2] While numerous transition metal complexes can catalyze this transformation, platinum-based systems remain the most robust and widely utilized in both laboratory and industrial settings.[1][3] This document provides a detailed guide to the application of cis-Dichlorobis(diethylsulfide)platinum(II), a highly effective and stable Pt(II) pre-catalyst. We will explore the mechanistic underpinnings of its catalytic activity, its advantages over other systems, and provide detailed, field-tested protocols for its use in synthetic applications, targeting researchers, scientists, and professionals in drug development and materials science.

Catalyst Profile and Physicochemical Properties

cis-Dichlorobis(diethylsulfide)platinum(II) is an air-stable, solid Pt(II) complex that serves as an excellent pre-catalyst for hydrosilylation reactions.[4][5] Its primary advantage lies in the controlled generation of the active Pt(0) catalytic species in situ, a process initiated by the reaction conditions. The diethyl sulfide ligands provide a balance of stability for storage and sufficient lability for activation.

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀Cl₂PtS₂ | [6] |

| Molecular Weight | 446.36 g/mol | [7] |

| Appearance | Yellow powder or crystals | [8] |

| CAS Number | 15442-57-6 | [6][7] |

| Melting Point | 105 °C (lit.) | [7] |

| Solubility | Soluble in acetone, alcohol, ethyl acetate, benzene | [9] |

The Catalytic Mechanism: A Guided Tour

The efficacy of platinum catalysts in hydrosilylation is classically explained by the Chalk-Harrod mechanism .[1][10][11] This mechanism delineates the catalytic cycle that transforms a stable Pt(II) pre-catalyst into a catalytically active Pt(0) species, which then orchestrates the formation of the C-Si bond.